Technical Guide: (±)8(9)-EET Methyl Ester Biological Activity & Application
Technical Guide: (±)8(9)-EET Methyl Ester Biological Activity & Application
[1][2]
Executive Summary
Molecule: (±)8(9)-EET Methyl Ester (8,9-Epoxyeicosatrienoic acid methyl ester) Primary Class: Arachidonic Acid Metabolite / CYP450 Eicosanoid Prodrug Key Utility: Cell-permeable delivery vehicle for 8(9)-EET.[1][2] Critical Insight: Unlike its regioisomers (11,12-EET and 14,15-EET) which are universally recognized as vasodilators, 8(9)-EET exhibits a unique duality : it is a potent angiogenic factor and mesangial mitogen, yet acts as a pre-glomerular vasoconstrictor in the kidney via a cyclooxygenase (COX)-dependent mechanism.[1][2][3]
Chemical Identity & Physiochemical Properties[1][2][4][5][6][7][8]
The methyl ester form of 8(9)-EET is a synthetic modification designed to enhance stability and cellular uptake.[1][2] Researchers must distinguish between the delivery form (methyl ester) and the active species (free acid).[1][2]
| Property | Specification | Technical Note |
| Formal Name | (±)8,9-epoxy-5Z,11Z,14Z-eicosatrienoic acid, methyl ester | Racemic mixture of R/S and S/R enantiomers.[1][2][4] |
| Molecular Formula | C₂₁H₃₄O₃ | Lipophilic modification of the parent C₂₀ acid. |
| Solubility | Ethanol, DMSO, DMF: >50 mg/mL | Insoluble in water/PBS directly. Requires organic solvent carrier.[2] |
| Stability | High (relative to free acid) | The ester protects the carboxyl group from ionization and immediate β-oxidation.[1][2] |
| Function | Prodrug | Biologically inactive until hydrolyzed by intracellular esterases.[1][2] |
Mechanism of Action: The Prodrug Pathway
The biological activity observed in vitro using (±)8(9)-EET methyl ester relies on the cell's ability to cleave the ester bond.[1][2] Once hydrolyzed, the free acid (8(9)-EET) engages specific signaling cascades before being degraded by Soluble Epoxide Hydrolase (sEH).[1][2]
Diagram 1: Metabolic Fate & Activation
This diagram illustrates the critical transition from the stable methyl ester reagent to the transient, bioactive free acid.
Caption: Intracellular hydrolysis of the methyl ester prodrug releases free 8(9)-EET, which diverges into COX-dependent vasoconstriction or mitogenic signaling.[1][2]
Biological Profile & Divergent Pharmacology[1][2][5][8]
While 11(12)-EET and 14(15)-EET are primarily studied for EDHF (Endothelium-Derived Hyperpolarizing Factor) activity, 8(9)-EET occupies a distinct niche, particularly in renal physiology.[1][2]
A. Renal Physiology: The Vasoconstrictor Paradox
In the kidney, 8(9)-EET behaves differently than its regioisomers.[2][3][5][6]
-
Mechanism: The free acid is metabolized by Cyclooxygenase (COX) into stable prostaglandins or thromboxane-like analogs.[1][2]
-
Effect: Potent vasoconstriction of the pre-glomerular afferent arteriole.
-
Outcome: Reduction in Glomerular Filtration Rate (GFR).[1][2][5][7]
-
Stereospecificity: The (8S,9R) enantiomer is the primary driver of this vasoconstriction, though the racemic methyl ester will still elicit the effect due to the presence of this isomer.
B. Angiogenesis & Cell Proliferation
8(9)-EET is a powerful mitogen for endothelial and glomerular mesangial cells.[1][2]
-
Pathway: Activation of the p38 MAPK and ERK1/2 pathways.
-
Result: Promotes endothelial cell migration and capillary tube formation (angiogenesis) and mesangial cell proliferation (implicated in glomerular injury response).[1][2]
Comparative Data: Regioisomer Activity Profile
| Biological Activity | 8(9)-EET | 11(12)-EET | 14(15)-EET |
| Renal Afferent Arteriole | Constriction (COX-dependent) | Dilation (BKCa channel) | Dilation (BKCa channel) |
| Coronary Artery | Weak Dilation | Potent Dilation | Potent Dilation |
| Angiogenesis | High Potency | Moderate | Moderate |
| Mitogenesis | High (Mesangial/Endothelial) | Moderate | Low |
| Primary Target | Glomerulus / Mesangium | Vascular Smooth Muscle | Vascular Smooth Muscle |
Experimental Protocols
Protocol A: Reconstitution & Storage (Self-Validating)
Objective: Prevent oxidative degradation and ensure accurate dosing.[1][2]
-
Evaporation: The product is supplied in ethanol.[2][8] For cell culture, evaporate the ethanol under a gentle stream of nitrogen gas. Do not use air (oxygen causes rapid epoxide degradation).[1][2]
-
Solvent Exchange: Immediately dissolve the resulting oil in DMSO or DMF (purged with inert gas).[1][2][8]
-
Aqueous Dilution: Dilute the DMSO stock into media/buffer immediately prior to use.
-
Limit: Keep final DMSO concentration <0.1% to avoid solvent artifacts.[2]
-
-
Validation Step: Verify concentration using an absorbance check if possible, or use a known positive control (e.g., VEGF for angiogenesis assays) to validate cell responsiveness.[2]
Protocol B: Cellular Activity Assay (Mesangial Proliferation)
Objective: Assess the mitogenic capacity of 8(9)-EET methyl ester.[1][2]
-
Cell Seeding: Plate Primary Renal Mesangial Cells (HRMC) at 5,000 cells/well in 96-well plates. Starve in 0.5% FBS medium for 24 hours to synchronize cell cycle.
-
Treatment:
-
Incubation: 24–48 hours.
-
Readout: BrdU incorporation or MTT assay.
-
Expected Result: Group D > Group B > Group A. If Group B = Group A, check intracellular esterase activity.[2]
Mechanistic Signaling Pathways[2]
The following diagram details the specific signaling cascade involved in 8(9)-EET induced angiogenesis and renal effects, highlighting the COX-dependency unique to this isomer.
Diagram 2: Divergent Signaling Cascades[2]
Caption: 8(9)-EET signaling bifurcates: MAPK-driven angiogenesis in endothelium vs. COX-driven constriction in renal arterioles.[1][2]
References
-
Imig, J. D. (2018).[1][2][9] Epoxyeicosatrienoic Acid Analogs for the Treatment of Hypertension and Kidney Diseases. Clinical Science.[1][2] [Link]
-
Zeldin, D. C. (2001).[1][2] Epoxygenase Pathways of Arachidonic Acid Metabolism.[2][5] Journal of Biological Chemistry.[2] [Link]
-
Pozzi, A., et al. (2005).[2] Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids.[2][10] Journal of Biological Chemistry.[2] [Link]
-
Katoh, T., et al. (1991).[2] Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney.[2][5] American Journal of Physiology-Renal Physiology.[2] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Interactions Between Podocytes, Mesangial Cells, and Glomerular Endothelial Cells in Glomerular Diseases [frontiersin.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
